![molecular formula C11H21NO4 B3111448 tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate CAS No. 1823995-56-7](/img/structure/B3111448.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
Übersicht
Beschreibung
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by the presence of tert-butyl groups, which provide steric hindrance and stability.
Vorbereitungsmethoden
The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methylcarbamate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is isolated through standard purification techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of this compound oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of this compound alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate is extensively used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions and the synthesis of complex molecules.
Biological Studies: The compound is used in the synthesis of peptides and proteins, where it helps to protect amino groups during the assembly of peptide chains.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, where it aids in the synthesis of drug candidates by protecting reactive amine groups
Wirkmechanismus
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate involves the stabilization of reactive intermediates through steric hindrance provided by the tert-butyl groups. The compound acts as an electrophile, facilitating nucleophilic addition reactions. The resonance stabilization of the tert-butoxycarbonyl group also plays a crucial role in its reactivity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: This compound is similar in structure but lacks the N-methyl group, making it less sterically hindered.
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate: This compound has an additional oxoethyl group, which alters its reactivity and applications.
The unique feature of this compound is its combination of steric hindrance and stability, making it an effective protecting group in various chemical syntheses.
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)12(7)9(14)16-11(4,5)6/h1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRSSKDCUAPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


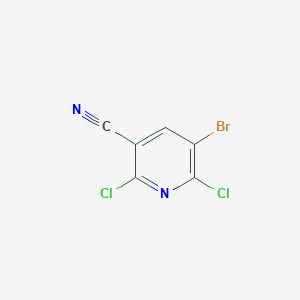

![1-Fluorodibenzo[b,d]furan](/img/structure/B3111381.png)
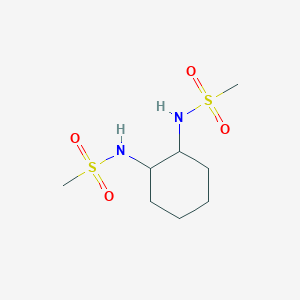
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B3111391.png)
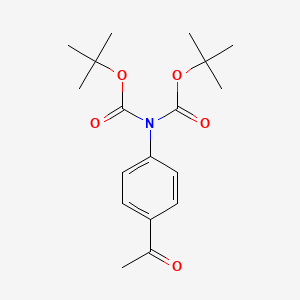
![5-tert-Butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate](/img/structure/B3111409.png)
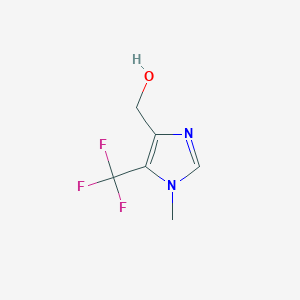
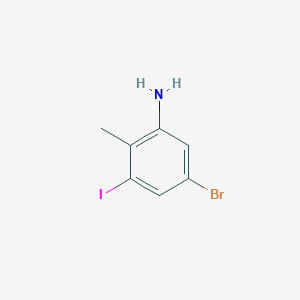
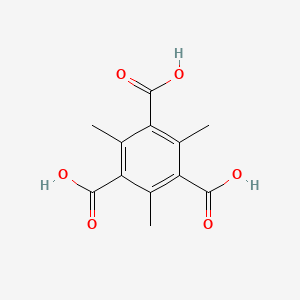
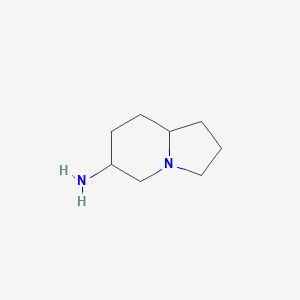
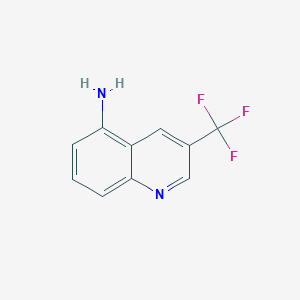

![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)
